
4-propyl-N-3-pyridinylbenzamide
説明
4-propyl-N-3-pyridinylbenzamide is a synthetic compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors. It is also known as Nicotinamide Riboside (NR) and is a form of vitamin B3 that has been shown to have several beneficial effects on the human body.
科学的研究の応用
Photoreaction of 2-halo-N-pyridinylbenzamide
Photoreaction Mechanism The study by Park et al. (2001) investigated the photoreaction of 2-halo-N-pyridinylbenzamide. They found that 2-chloro-N-pyridinylbenzamides underwent photocyclization to produce benzo[c]naphthyridinones. This process involved the homolytic cleavage of the C-Cl bond, leading to the formation of phenyl and chlorine radicals. The intramolecular arylation of the phenyl radical with the pyridinyl ring was facilitated by n-complexation of the chlorine radical, resulting in the formation of benzo[c]naphthyridinone (Park et al., 2001).
Synthesis and Therapeutic Potential for Alzheimer's Disease
Alzheimer's Disease Treatment Klein et al. (1996) synthesized a series of N-(4-pyridinyl)-1H-indol-1-amines, which included N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine). Besipirdine was identified as a potential therapeutic agent for Alzheimer's disease due to its cholinomimetic properties and enhancement of adrenergic mechanisms. The study highlighted the synthesis, structure-activity relationships, and biological profile of besipirdine (Klein et al., 1996).
Antimycobacterial Activity of N-pyridinylbenzamides
Antimycobacterial Compounds Nawrot et al. (2020) designed and prepared a series of N-pyridinylbenzamides to study their antimycobacterial activity. They found that several compounds in this series showed significant activity against Mycobacterium tuberculosis, with some demonstrating broad-spectrum antimycobacterial activity. The study explored the influence of isosterism and positional isomerism on antimycobacterial activity and suggested that the N-1 position in N-pyrazinylbenzamides might be critical for this activity (Nawrot et al., 2020)
Synthesis and Characterization of fac-Re(CO)3 Complexes
Photophysical Properties of fac-Re(CO)3 Complexes Anderson et al. (2012) described the synthesis and characterization of fac-Re(CO)3 complexes of 2,6-bis(4-substituted-1,2,3-triazol-1-ylmethyl)pyridine. The study focused on the electronic structure, UV-Vis, Raman, and emission spectroscopy, as well as the cyclic voltammetry and DFT calculations of these complexes. It was found that altering the electronic nature of the ligand's substituent had little effect on the properties of the complexes, indicating that the 1,2,3-triazole unit might insulate the metal center from electronic modifications at the ligand's periphery (Anderson et al., 2012).
Photophysical Properties of Pyriproxyfen
Crystal Structure Analysis Kang et al. (2015) analyzed the crystal structure of pyriproxyfen, a juvenile hormone mimic and insecticide. The study detailed the dihedral angles and the conformation of the O—C—C—O linkage. Weak aromatic π–π stacking and C—H⋯π interactions were identified, forming a three-dimensional network in the crystal (Kang et al., 2015).
Palladium and Platinum Complexes with Pyridyl-Triazole Ligands
Structural Characterization Schweinfurth et al. (2009) synthesized new ligands, including 1-(4-isopropyl phenyl)-4-(2-pyridyl)-1,2,3-triazole, and reacted them with palladium and platinum precursors to form mononuclear cis-dichloropalladium and platinum complexes. The study provided insights into the structural and electrochemical properties of these complexes, highlighting their potential in various chemical applications (Schweinfurth et al., 2009).
Cu4I4 Clusters Supported by P^N-type Ligands
Emission Color Tuning Liu et al. (2012) synthesized a series of Cu4I4 clusters supported by P^N-type ligands. The clusters exhibited a rare "octahedral" geometry and demonstrated tunable emission colors, which were assigned to triplet halide-to-ligand charge-transfer and cluster-centered excited states. This research provided significant insights into the structural and photophysical properties of these clusters (Liu et al., 2012).
特性
IUPAC Name |
4-propyl-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-4-12-6-8-13(9-7-12)15(18)17-14-5-3-10-16-11-14/h3,5-11H,2,4H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPFOYSMOSEVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4431127.png)
![N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylcyclohexanamine](/img/structure/B4431132.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4431135.png)
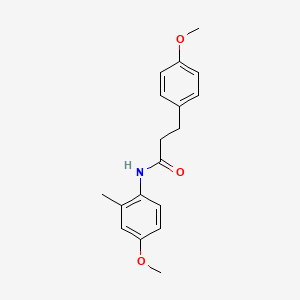
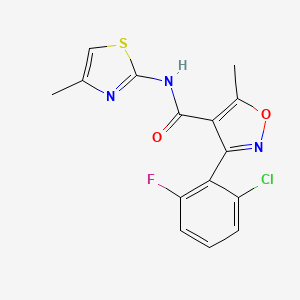
![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4431148.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4431149.png)
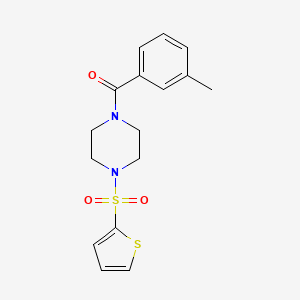
![1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4431155.png)
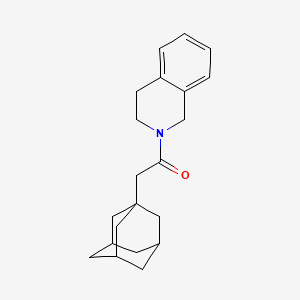
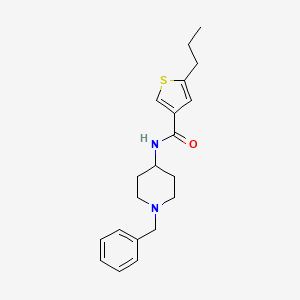
![4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4431198.png)
![1-[(4-bromo-2-thienyl)carbonyl]pyrrolidine](/img/structure/B4431204.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4431219.png)